3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one
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Overview
Description
The compound “3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The benzylamino-methyl group suggests the presence of a benzyl group (a benzene ring attached to a methylene group) linked to an amino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Quinoline derivatives are generally crystalline solids or liquids at room temperature. They are often polar due to the presence of nitrogen and oxygen atoms, and they can participate in hydrogen bonding .Mechanism of Action
The mechanism of action would depend on the use of this compound. Many quinoline derivatives exhibit biological activity and are used in medicinal chemistry. They can interact with various enzymes and receptors in the body, but without specific studies, it’s hard to predict the exact mechanism of action for this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(benzylamino)methyl]-6-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-7-8-17-14(10-16)9-15(18(21)20-17)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFSIMKLBLEBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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